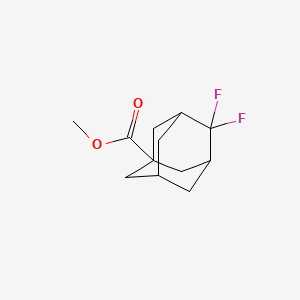

4,4-Difluoroadamantane-1-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4,4-difluoroadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSQDTPPCWEWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735065 | |

| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313739-04-6 | |

| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4,4-Difluoroadamantane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of methyl 4,4-difluoroadamantane-1-carboxylate, a valuable building block for drug discovery and materials science. Recognizing the limited availability of a direct, published protocol, this document outlines a robust, multi-step synthetic pathway starting from commercially available adamantane-1-carboxylic acid. The narrative emphasizes the mechanistic rationale behind each transformation, providing researchers and drug development professionals with a practical and intellectually rigorous framework. The core of the synthesis involves the preparation of a key intermediate, methyl 4-oxoadamantane-1-carboxylate, followed by a decisive deoxofluorination step. This guide includes detailed experimental protocols, safety considerations for handling fluorinating agents, and a predictive analysis of the spectral characterization for the target compound.

Introduction: The Enduring Utility of the Adamantane Scaffold

The adamantane moiety, with its rigid, lipophilic, and three-dimensional cage structure, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique topology allows for precise spatial orientation of functional groups, influencing properties such as metabolic stability, receptor binding affinity, and material hardness. The introduction of fluorine atoms into the adamantane core further modulates these characteristics, enhancing lipophilicity and altering electronic properties, which can lead to improved pharmacokinetic profiles and binding interactions.[2] Methyl 4,4-difluoroadamantane-1-carboxylate (CAS 1313739-04-6) is a compound of significant interest, serving as a versatile precursor for more complex derivatives.[3] This guide details a reliable synthetic route to this valuable molecule.

Retrosynthetic Strategy

A logical retrosynthetic analysis is crucial for designing a viable synthetic plan. The target molecule, methyl 4,4-difluoroadamantane-1-carboxylate (4) , can be disconnected at the C-F bonds. The geminal difluoro group is most reliably installed via the deoxofluorination of a ketone. This leads back to the key intermediate, methyl 4-oxoadamantane-1-carboxylate (3) . The keto-ester 3 can be synthesized from a corresponding secondary alcohol, methyl 4-hydroxyadamantane-1-carboxylate (2) , via oxidation. The hydroxyl group can be introduced by nucleophilic substitution of a halide, such as a bromide, at the C4 position. This leads to methyl 4-bromoadamantane-1-carboxylate, which can be derived from the commercially available starting material, adamantane-1-carboxylic acid (SM) .

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Mechanistic Insights

The forward synthesis follows the path laid out by the retrosynthetic analysis. It is a four-step sequence commencing with adamantane-1-carboxylic acid.

Caption: Overall synthetic workflow.

Step 1: Preparation of Methyl 1-Adamantanecarboxylate and Subsequent Bromination

The synthesis begins with the esterification of adamantane-1-carboxylic acid. A standard Fischer esterification using methanol with a catalytic amount of sulfuric acid provides the methyl ester in high yield.[4]

The next critical transformation is the selective functionalization of a secondary (bridge) C-H bond. Direct oxidation can be challenging and may lead to a mixture of products. A more controlled approach involves a two-step process via a halide intermediate. Free-radical bromination of adamantane derivatives is known to favor the bridgehead (tertiary) positions, but substitution at the bridge (secondary) positions can be achieved. Photochemical bromination provides a pathway to introduce a bromine atom at the C4 position, yielding methyl 4-bromoadamantane-1-carboxylate (1) .

Step 2 & 3: Synthesis of the Key Intermediate, Methyl 4-Oxoadamantane-1-carboxylate (3)

With the bromide (1) in hand, the synthesis of the key keto-ester (3) is a two-step process.

Hydrolysis: The bromide at the secondary position of the adamantane cage is sterically hindered but can undergo nucleophilic substitution. A facile method involves hydrolysis, often assisted by a silver salt (e.g., AgNO₃) to facilitate the departure of the bromide ion via a carbocation intermediate. This yields methyl 4-hydroxyadamantane-1-carboxylate (2) .

Oxidation: The secondary alcohol (2) is then oxidized to the corresponding ketone (3) . Several methods are suitable for this transformation, but to avoid harsh conditions that might affect the ester, a mild oxidation is preferred. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is an excellent choice.[5][6] It is known for its high yields and tolerance of various functional groups, including esters.[7] Other viable options include oxidation with pyridinium chlorochromate (PCC).[8][9]

Step 4: Geminal Difluorination of the Adamantyl Ketone (4)

The final and most crucial step is the conversion of the ketone carbonyl group in (3) to a geminal difluoro group. This is achieved through deoxofluorination.

Choice of Reagent: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[10] While both are effective, Deoxo-Fluor is often preferred for its enhanced safety profile, as DAST can be unstable upon heating.[10]

Mechanism of Deoxofluorination: The reaction proceeds through the activation of the carbonyl oxygen by the electrophilic sulfur of the fluorinating agent. This is followed by the nucleophilic attack of a fluoride ion. A plausible mechanism involves the formation of an intermediate alkoxysulfonium salt. Subsequent elimination and a second fluoride attack complete the transformation to the geminal difluoride.

Caption: Plausible mechanism for deoxofluorination of a ketone.

Experimental Protocols

Protocol 4.1: Synthesis of Methyl 1-Adamantanecarboxylate

-

To a solution of adamantane-1-carboxylic acid (10.0 g, 55.5 mmol) in methanol (100 mL), add concentrated sulfuric acid (1 mL) dropwise.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 4.2: Synthesis of Methyl 4-Oxoadamantane-1-carboxylate (3) (This is a proposed 3-step protocol based on established chemical principles)

-

(Bromination): Dissolve methyl 1-adamantanecarboxylate (5.0 g, 25.7 mmol) in carbon tetrachloride (150 mL). Add N-bromosuccinimide (5.0 g, 28.1 mmol) and a catalytic amount of AIBN. Irradiate the mixture with a UV lamp while heating to reflux for 6 hours. Cool, filter off the succinimide, and concentrate the filtrate. Purify by column chromatography to isolate methyl 4-bromoadamantane-1-carboxylate (1) .

-

(Hydrolysis): Dissolve the bromide (1) in a mixture of acetone (100 mL) and water (20 mL). Add silver nitrate (5.4 g, 31.8 mmol) and stir the mixture at room temperature for 24 hours, protected from light. Filter off the silver bromide precipitate and concentrate the filtrate. Extract the residue with ethyl acetate, dry, and concentrate to yield crude methyl 4-hydroxyadamantane-1-carboxylate (2) .

-

(Oxidation - Swern): In a flame-dried flask under argon, add dichloromethane (50 mL) and oxalyl chloride (2.5 mL, 28.7 mmol) and cool to -78 °C. Add a solution of DMSO (4.1 mL, 57.7 mmol) in dichloromethane (10 mL) dropwise. Stir for 15 minutes. Add a solution of the crude alcohol (2) in dichloromethane (20 mL) dropwise. Stir for 1 hour at -78 °C. Add triethylamine (12 mL, 86.1 mmol) and allow the reaction to warm to room temperature. Quench with water, separate the layers, and extract the aqueous layer with dichloromethane. Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 4-oxoadamantane-1-carboxylate (3) .

Protocol 4.3: Synthesis of Methyl 4,4-Difluoroadamantane-1-carboxylate (4) Caution: Deoxo-Fluor reacts violently with water and generates HF. This reaction must be performed in a well-ventilated fume hood using anhydrous techniques and appropriate personal protective equipment.

-

To a flame-dried flask under an argon atmosphere, add methyl 4-oxoadamantane-1-carboxylate (3) (1.0 g, 4.8 mmol) and anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add Deoxo-Fluor (2.1 g, 9.6 mmol, 2.0 equiv) dropwise via a syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (50 mL) cooled in an ice bath.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4,4-difluoroadamantane-1-carboxylate (4) .

Characterization of Target Compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆F₂O₂ |

| Molecular Weight | 230.25 g/mol |

| Appearance | Expected to be a colorless oil or white solid |

Table 1: Predicted Physical Properties

¹H NMR: The proton spectrum is expected to be complex due to the rigid cage structure. The protons on the adamantane core will appear in the aliphatic region (approx. 1.5-2.5 ppm). The methyl ester protons will appear as a sharp singlet around 3.7 ppm. Protons on the carbons adjacent to the CF₂ group will be shifted downfield and may show coupling to fluorine (²JHF or ³JHF).

¹³C NMR: The spectrum will show distinct signals for each carbon environment. The carbonyl carbon of the ester will be in the 170-180 ppm range. The quaternary carbon bearing the CF₂ group will appear as a triplet (due to ¹JCF coupling) significantly downfield, likely in the 110-130 ppm range. The methyl ester carbon will be around 52 ppm. Other adamantyl carbons will appear in the 25-50 ppm range, with those closer to the electronegative fluorine atoms being more deshielded.

¹⁹F NMR: The fluorine spectrum is the most diagnostic. It is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will likely be a singlet (if proton-decoupled) or a complex multiplet (if coupled to nearby protons). The chemical shift should be in the typical range for a gem-difluoroalkane, approximately -90 to -110 ppm relative to CFCl₃.

| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | ~3.7 (s, 3H, -OCH₃), 1.8-2.8 (m, 13H, Adamantyl-H) |

| ¹³C NMR | ~175 (s, C=O), ~120 (t, ¹JCF ≈ 240 Hz, C-4), ~52 (s, -OCH₃), 25-50 (Adamantyl-C) |

| ¹⁹F NMR | -90 to -110 (s, relative to CFCl₃) |

Table 2: Predicted NMR Spectral Data

Safety and Handling of Fluorinating Reagents

Deoxofluorinating agents like DAST and Deoxo-Fluor are hazardous and require strict safety protocols.

-

Reactivity with Water: They react violently and exothermically with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas. All glassware must be rigorously dried, and reactions must be run under an inert atmosphere (e.g., argon or nitrogen).

-

Toxicity and Corrosivity: Both the reagents and the HF byproduct are corrosive and toxic. Always handle them in a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.

-

Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a weak base, such as saturated sodium bicarbonate. Never add water directly to the neat reagent.

-

Thermal Stability: DAST is known to decompose, sometimes explosively, at temperatures above 90 °C. Deoxo-Fluor is more stable but should still be handled with care and not subjected to excessive heat.

Conclusion and Outlook

This guide presents a comprehensive and scientifically justified pathway for the synthesis of methyl 4,4-difluoroadamantane-1-carboxylate. By leveraging a multi-step approach involving bromination, hydrolysis, oxidation, and deoxofluorination, this valuable fluorinated building block can be accessed from a simple starting material. The detailed protocols and mechanistic discussions provide researchers with the necessary tools to confidently undertake this synthesis. The availability of this compound will facilitate further exploration into the development of novel pharmaceuticals and advanced materials that capitalize on the unique properties of the difluorinated adamantane scaffold.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Wikipedia. Jones oxidation. [Link]

-

Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

-

Chemistry Steps. Jones Oxidation. [Link]

-

Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

-

SupraBank. 4-Bromoadamantane-1-carboxylic acid. [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

-

PubChem. 1-Adamantanecarboxylic acid. [Link]

Sources

- 1. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. methyl 4,4-difluoroadamantane-1-carboxylate - CAS:1313739-04-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, a fluorinated derivative of adamantane with significant potential in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this guide synthesizes available information on related compounds and theoretical predictions to offer a detailed profile. We will explore its structural features, predicted physicochemical parameters, and expected spectroscopic characteristics. Furthermore, a proposed synthetic route and experimental protocols are detailed to facilitate its preparation and further investigation. This document aims to serve as a valuable resource for researchers interested in the application of fluorinated adamantanes in drug discovery and development.

Introduction: The Adamantane Scaffold and the Impact of Fluorination

The adamantane cage, a rigid, lipophilic, and thermodynamically stable tricycle[3.3.1.13,7]decane system, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure has been incorporated into numerous approved drugs, influencing their pharmacokinetic and pharmacodynamic profiles.[2][3] Adamantane derivatives have found applications as antiviral, neuroprotective, and antidiabetic agents.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4] Gem-difluorination, in particular, offers a nuanced approach to modulating these characteristics.[5] This guide focuses on this compound, a molecule that combines the desirable properties of the adamantane core with the unique electronic effects of gem-difluorination.

Molecular Structure and Key Physicochemical Properties

The structure of this compound is characterized by the rigid adamantane cage with two fluorine atoms at one of the methylene bridge positions and a methyl ester group at a bridgehead position.

Table 1: Core Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Adamantane-1-carboxylic acid methyl ester (Non-fluorinated analog) | 4,4-Difluoroadamantane-1-carboxylic acid (Carboxylic acid precursor) |

| CAS Number | 1313739-04-6 | 711-01-3[6] | 438017-43-7 |

| Molecular Formula | C12H16F2O2 | C12H18O2[6] | C11H14F2O2 |

| Molecular Weight | 230.25 g/mol | 194.27 g/mol [6] | 216.22 g/mol |

| Melting Point | Not experimentally determined. Estimated to be slightly higher than the non-fluorinated analog due to increased polarity and potential for altered crystal packing. | 37 °C[6] | Not experimentally determined. |

| Boiling Point | Not experimentally determined. Estimated to be in the range of 250-280 °C at atmospheric pressure. | 79 °C at 1 mmHg[7] | 310.1 ± 42.0 °C (Predicted) |

| Solubility | Predicted to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[7] | Soluble in chloroform, dichloromethane, ethyl acetate.[7] | Not experimentally determined. |

| pKa (of conjugate acid) | Not applicable. | Not applicable. | 3.96 ± 0.40 (Predicted) |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Estimated to be in the range of 2.5 - 3.5.[5][8] | ~2.9 (Calculated) | Not experimentally determined. |

Expert Insights on Physicochemical Properties:

The introduction of the gem-difluoro group at the 4-position is expected to have several key impacts:

-

Increased Polarity: The highly electronegative fluorine atoms will induce a significant dipole moment, increasing the overall polarity of the molecule compared to its non-fluorinated counterpart. This may lead to a slightly higher melting and boiling point.

-

Altered Lipophilicity (logP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[3][5] While fluorine is highly electronegative, the CF₂ group can also participate in favorable interactions with lipophilic environments. The estimated logP suggests that the compound will remain significantly lipophilic, a key characteristic for traversing biological membranes.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the presence of the gem-difluoro group is anticipated to block potential sites of metabolic oxidation, thereby increasing the metabolic stability of the molecule.[4]

Synthesis and Purification

A robust synthesis of this compound can be envisioned in a two-step process starting from a suitable adamantane precursor. The following protocol is a proposed, logical pathway based on established organic chemistry principles.

Synthesis of 4,4-Difluoroadamantane-1-carboxylic acid

The synthesis of the carboxylic acid precursor is the critical first step. A potential route involves the difluorination of a ketone precursor.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a dry, nitrogen-flushed round-bottom flask is charged with adamantan-4-one-1-carboxylic acid and a suitable inert solvent such as dichloromethane.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: A solution of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), in dichloromethane is added dropwise to the cooled solution with stirring. The choice of fluorinating agent is critical; Deoxo-Fluor® is often preferred due to its enhanced thermal stability.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Esterification to this compound

The final step is a standard Fischer esterification.[9][10][11]

Sources

- 1. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. acdlabs.com [acdlabs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. monash.edu [monash.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4,4-Difluoroadamantane-1-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Chemistry

The adamantane moiety, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable physicochemical properties to molecules, including high lipophilicity, metabolic stability, and a three-dimensional architecture that can facilitate precise interactions with biological targets. The introduction of fluorine atoms onto the adamantane core further modulates these properties, enhancing metabolic resistance and altering electronic characteristics, making fluorinated adamantane derivatives highly sought-after building blocks in drug discovery and advanced materials development.

This technical guide focuses on a specific, valuable derivative: 4,4-Difluoroadamantane-1-carboxylic acid methyl ester (CAS Number: 1313739-04-6 ).[1] We will delve into its synthesis, physicochemical properties, and potential applications, providing a comprehensive resource for researchers and developers in the field.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application and handling. While specific experimental data for this compound is not widely published, we can infer its characteristics based on its structure and data from related adamantane derivatives.

| Property | Value/Information | Source/Rationale |

| CAS Number | 1313739-04-6 | [1] |

| Molecular Formula | C₁₂H₁₆F₂O₂ | Calculated |

| Molecular Weight | 230.25 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Based on adamantane derivatives |

| Melting Point | Not reported; likely higher than adamantane-1-carboxylic acid methyl ester (37 °C) due to increased polarity and molecular weight.[2] | Inference |

| Boiling Point | Not reported; expected to be higher than adamantane-1-carboxylic acid methyl ester (79 °C at 1 mmHg)[2] | Inference |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar organic esters. |

| Storage | Store in a cool, dry place, sealed from moisture. | Standard practice for chemical reagents. |

Synthesis of this compound

The synthesis of the target molecule is a two-step process, starting from a suitable adamantane precursor. The key transformations are the geminal difluorination at the 4-position and the subsequent esterification of the carboxylic acid at the 1-position.

Logical Synthesis Workflow

Caption: Synthetic pathway to the target ester.

Part 1: Synthesis of 4,4-Difluoroadamantane-1-carboxylic acid (CAS: 438017-43-7)[4][5]

The precursor, 4,4-difluoroadamantane-1-carboxylic acid, is synthesized from 4-oxoadamantane-1-carboxylic acid.[3] This transformation involves the conversion of a ketone to a geminal difluoride.

Reaction Scheme:

Experimental Protocol (Exemplary):

-

Reagents and Equipment:

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST (2.2 eq) dropwise to the stirred solution under a nitrogen atmosphere. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4,4-difluoroadamantane-1-carboxylic acid by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Fluorinating agents like DAST are highly reactive towards water. The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Stoichiometry of Fluorinating Agent: A slight excess of the fluorinating agent is used to ensure the complete conversion of the ketone.

-

Slow Addition at Low Temperature: The reaction is often exothermic. Slow addition of the fluorinating agent at a reduced temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Workup: The quench with a mild base like sodium bicarbonate neutralizes any remaining acidic species and facilitates the separation of the product.

Part 2: Esterification to this compound

The final step is the esterification of the carboxylic acid. The Fischer esterification is a common and cost-effective method.

Reaction Scheme:

Experimental Protocol (Fischer Esterification):

-

Reagents and Equipment:

-

4,4-Difluoroadamantane-1-carboxylic acid

-

Methanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Reflux apparatus

-

-

Procedure:

-

To a solution of 4,4-difluoroadamantane-1-carboxylic acid (1.0 eq) in a large excess of methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Self-Validating System for the Protocol:

The progress of both the fluorination and esterification reactions should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Methyl Ester Protons (-OCH₃): A singlet peak is expected around 3.7 ppm.

-

Adamantane Protons: A series of complex multiplets will be observed in the upfield region (typically 1.5-2.5 ppm). The presence of the electronegative fluorine atoms and the ester group will cause downfield shifts for adjacent protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal is expected in the range of 170-180 ppm.[5]

-

Methyl Ester Carbon (-OCH₃): A signal is expected around 52 ppm.

-

Difluorinated Carbon (CF₂): This carbon will appear as a triplet due to coupling with the two fluorine atoms, at a significantly downfield-shifted position compared to a standard methylene group in adamantane.

-

Adamantane Carbons: The remaining carbons of the adamantane cage will resonate in the range of 25-50 ppm, with those closer to the substituents showing greater deshielding.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.[5]

-

C-O Stretch (Ester): A strong band will be present in the 1100-1300 cm⁻¹ region.

-

C-F Stretch: One or more strong absorption bands are expected in the 1000-1200 cm⁻¹ region.

-

C-H Stretch (Adamantane): Multiple bands will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 230.

-

Fragmentation Pattern: Common fragmentation pathways for adamantane derivatives involve the loss of the ester group and fragmentation of the adamantane cage. The presence of the difluoro moiety will influence the fragmentation pattern.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable building block in several areas of research and development.

Medicinal Chemistry

The introduction of the 4,4-difluoro functionality onto the adamantane scaffold can significantly enhance the therapeutic potential of drug candidates.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Adamantane-containing compounds are known to be effective DPP-4 inhibitors for the treatment of type 2 diabetes. The fluorine atoms can increase the binding affinity and metabolic stability of these inhibitors.

-

Ion Channel Modulators: The adamantane cage is a well-known pharmacophore for targeting ion channels. Fluorination can fine-tune the lipophilicity and electronic properties of these modulators, potentially leading to improved selectivity and potency.

Signaling Pathway Diagram: DPP-4 Inhibition

Caption: Mechanism of DPP-4 inhibition by fluorinated adamantane derivatives.

Materials Science

The rigidity and thermal stability of the adamantane core, enhanced by fluorination, make these derivatives attractive for the development of advanced materials, including:

-

High-performance polymers: Incorporation into polymer backbones can improve thermal stability and mechanical properties.

-

Lubricants: The low surface energy of fluorinated compounds can be beneficial in formulating specialty lubricants.

Conclusion

This compound is a synthetically accessible and highly valuable building block for researchers in medicinal chemistry and materials science. Its unique combination of a rigid adamantane scaffold and geminal difluoro substitution offers a powerful tool for modulating molecular properties to achieve desired biological activities or material characteristics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further innovation in the field.

References

-

The Royal Society of Chemistry. Table of Contents. Available at: [Link]

-

Organic Syntheses. 1-adamantanecarboxylic acid. Available at: [Link]

-

PubChem. 4-Oxoadamantane-1-carboxylic acid. Available at: [Link]

-

NIST. Adamantane-1-carboxylic acid. Available at: [Link]

-

NIST. Adamantan-1-carboxylic acid, methyl ester. Available at: [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available at: [Link]

-

PubChem. 1-Adamantanecarboxylic acid. Available at: [Link]

-

Macmillan Group - Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Available at: [Link]

-

PubChem. Methyl difluoroacetate. Available at: [Link]

- Google Patents. RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

-

ResearchGate. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Available at: [Link]

-

ResearchGate. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Available at: [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

ResearchGate. (PDF) Preparation of methyl esters. Available at: [Link]

-

Wikipedia. 1-Adamantanecarboxylic acid. Available at: [Link]

-

PubMed. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Available at: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

NIST. 4a-methyladamantane-1e-carboxylic acid, methyl ester. Available at: [Link]

- Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.

-

PubMed Central. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Available at: [Link]

-

Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

NIST. 4a-methyladamantane-1α,10β-dicarboxylic acid, 4a-formyl-1-methyl-8-methylene-, dimethyl ester. Available at: [Link]

-

PrepChem.com. Preparation of 4-oxopentane-1-carboxylic acid methyl ester. Available at: [Link]

-

NIST. Adamantane-1-carboxylic acid. Available at: [Link]

Sources

- 1. 4,4-DifluoroadaMantan-1-carboxylic acid Methyl ester | 1313739-04-6 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester

Abstract

The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The strategic incorporation of fluorine atoms can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an in-depth, methodological walkthrough for the definitive structure elucidation of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, a novel compound of interest for drug development professionals. We will detail a plausible synthetic pathway and a multi-technique analytical workflow, emphasizing the causality behind experimental choices and the synergy between different spectroscopic methods for unambiguous structure confirmation.

Introduction: The Strategic Value of Fluorinated Adamantanes

Adamantane and its derivatives have been successfully incorporated into a range of clinically approved drugs, including antivirals (Amantadine), neuroprotective agents (Memantine), and antidiabetic medications (Saxagliptin).[5][6] Its unique diamondoid structure provides a bulky, lipophilic, and chemically stable anchor that can orient pharmacophoric groups toward their biological targets with high precision.[1]

The introduction of fluorine, the most electronegative element, into organic molecules is a widely employed strategy in drug design.[7] Geminal difluoro groups, in particular, serve as effective bioisosteres for carbonyl or hydroxyl functionalities, capable of altering local electronic properties and forming critical hydrogen bonds, while also blocking sites of metabolic oxidation.[8] The target molecule, this compound, combines these valuable motifs, making its precise synthesis and characterization a critical step in exploring its potential as a building block for new chemical entities.

Proposed Synthesis and Analytical Workflow

A robust structural confirmation begins with a logical and high-purity synthesis. We propose a two-step synthesis starting from the commercially available 4-Oxoadamantane-1-carboxylic acid. The subsequent analytical workflow is designed to provide orthogonal data points that, in concert, confirm the final structure.

Synthetic Pathway

The proposed synthesis involves an initial esterification followed by a deoxofluorination reaction. This approach is chosen for its efficiency and the commercial availability of the starting material.

Caption: Proposed two-step synthesis of the target compound.

Structure Elucidation Workflow

A multi-pronged analytical strategy is essential for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Analysis and Data Interpretation

The core of structure elucidation lies in the detailed analysis of spectroscopic data. Each spectrum is a fingerprint of the molecule's constitution.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The analysis of this compound would be expected to show characteristic absorption bands.

Key Expected IR Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is predicted in the range of 1735-1750 cm⁻¹ . This is a definitive indicator of the ester carbonyl group.[9]

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region is expected, corresponding to the C-O single bond stretch of the ester.[10]

-

C-H Stretch (Adamantane): Multiple sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ), which are characteristic of the sp³ C-H bonds of the rigid adamantane cage.[11]

-

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ . These may overlap with the C-O stretch but are essential for confirming the presence of fluorine.

These data points collectively confirm the presence of the methyl ester and the fluorinated adamantane core, validating the success of the synthetic steps.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Electron ionization (EI) MS reveals characteristic fragmentation patterns that further corroborate the structure.

Table 1: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₁₆F₂O₂ | Sum of all atoms in the structure. |

| Exact Mass | 230.1118 | Calculated for C₁₂H₁₆F₂O₂. |

| Molecular Ion (M⁺) | m/z 230 | The parent ion peak. |

| Key Fragment 1 | m/z 199 | Loss of the methoxy radical (•OCH₃) from the M⁺ ion. |

| Key Fragment 2 | m/z 171 | Loss of the carbomethoxy group (•COOCH₃) from the M⁺ ion. |

| Key Fragment 3 | m/z 151 | Subsequent loss of HF from the m/z 171 fragment. |

The fragmentation pattern provides a roadmap of the molecule's assembly, confirming the presence and connectivity of the methyl ester group to the difluoroadamantane core.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule. For this compound, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments is required.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by the signals from the adamantane cage and the methyl ester group. Due to the molecule's symmetry, several proton signals will overlap, creating complex multiplets.

-

-OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons is expected around δ 3.7 ppm . This is a classic chemical shift for a methyl ester.[13]

-

Adamantane Protons: A series of broad, overlapping multiplets are expected between δ 1.8 and 2.5 ppm , integrating to 13 protons. The protons on the carbons adjacent to the C-F₂ group (C3 and C5) will be the most deshielded and may show coupling to the fluorine atoms (⁴JHF), resulting in further splitting or broadening.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The influence of the electronegative fluorine and oxygen atoms is critical for assignment.

-

C=O (Ester Carbonyl): A signal is expected in the δ 170-180 ppm range, which is characteristic for an ester carbonyl carbon.[14]

-

C4 (CF₂ Carbon): This quaternary carbon is directly attached to two fluorine atoms. Its signal is expected to be significantly downfield (around δ 120-130 ppm ) and will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) with a large coupling constant (approx. 240-260 Hz).

-

-OCH₃ (Methyl Carbon): A signal around δ 52 ppm is expected for the methyl group of the ester.[15]

-

Adamantane Carbons: The remaining adamantane carbons will appear in the δ 25-45 ppm range. The carbons adjacent to the CF₂ group (C3 and C5) will show splitting due to two-bond C-F coupling (²JCF). The bridgehead carbon attached to the ester (C1) will also be distinct.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atoms.[16]

-

CF₂: Since the two fluorine atoms at the C4 position are chemically equivalent, a single signal is expected in the ¹⁹F NMR spectrum. This signal may appear as a complex multiplet due to coupling with the adjacent protons on the adamantane cage. The chemical shift provides a unique signature for the gem-difluoro moiety.[17][18]

Table 2: Summary of Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H | ~ 3.7 | s (3H) | -OCH₃ |

| ~ 1.8 - 2.5 | m (13H) | Adamantane CH, CH₂ | |

| ¹³C | ~ 175 | s | C=O |

| ~ 125 | t, ¹JCF ≈ 250 Hz | C4 (CF₂) | |

| ~ 52 | s | -OCH₃ | |

| ~ 25 - 45 | Multiple signals | Adamantane C1, CH, CH₂ | |

| ¹⁹F | Compound-specific | m | C4-F₂ |

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of this compound

-

Esterification: To a solution of 4-Oxoadamantane-1-carboxylic acid (1.0 eq) in methanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Oxoadamantane-1-carboxylic acid methyl ester.

-

Deoxofluorination: Dissolve the keto-ester (1.0 eq) in anhydrous dichloromethane (15 mL/g) under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq) dropwise.[19]

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.

Protocol 2: Spectroscopic Data Acquisition

-

NMR: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C. For ¹⁹F NMR, CFCl₃ can be used as an external standard (δ 0 ppm).

-

MS: High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

IR: The IR spectrum should be recorded on an FTIR spectrometer using a thin film of the sample on a NaCl plate or using an ATR accessory.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. IR spectroscopy confirms the presence of the required functional groups, high-resolution mass spectrometry validates the elemental composition and molecular weight, and a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive, atom-by-atom blueprint of the molecular structure. The characteristic triplet signal of the CF₂ carbon in the ¹³C NMR and the unique signal in the ¹⁹F NMR are particularly diagnostic. This comprehensive approach ensures a self-validating system, providing researchers with absolute confidence in the structure of this valuable chemical building block.

References

-

Magnetic Resonance in Chemistry. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A concise Synthesis of L-4,4-difluoroglutamine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Retrieved from [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

-

ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (2024). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxoadamantane-1-carboxylic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

researchmap. (n.d.). Identification of complementary McLafferty rearrangement ions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Oxidative Esterification. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. Retrieved from [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrometrics.com [spectrometrics.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchmap.jp [researchmap.jp]

- 13. rsc.org [rsc.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Preamble: Adamantane as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Discovery and Synthesis of Fluorinated Adamantane Derivatives

Adamantane, a rigid, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry. Its discovery in petroleum in 1933 and its first successful synthesis in 1941 opened the door to a new field of polyhedral organic chemistry.[1] The unique, diamondoid structure of adamantane imparts a combination of high lipophilicity, metabolic stability, and three-dimensional bulk, properties that have proven invaluable in drug design.[2] The introduction of adamantane moieties into drug candidates can significantly enhance their pharmacokinetic profiles, improving membrane permeability and protecting against metabolic degradation.[2]

This has led to the development of successful drugs like Amantadine (an antiviral agent) and Memantine (used to treat Alzheimer's disease), cementing adamantane's status as a "privileged scaffold".[2][3][4] Often described as a "lipophilic bullet," the adamantane group can effectively anchor a drug molecule within its biological target's binding site, thereby enhancing potency and duration of action.[2]

Chapter 1: The Rationale for Fluorination: Enhancing a Privileged Scaffold

The strategic incorporation of fluorine is a powerful and widely used tactic in modern drug discovery, with a significant percentage of FDA-approved drugs containing at least one fluorine atom.[5] Fluorine's unique properties—its small size (a bioisostere of hydrogen), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological characteristics.

When the robust adamantane scaffold is combined with fluorine, a synergistic effect is achieved. The introduction of fluorine can:

-

Modulate Lipophilicity: While adamantane is highly lipophilic, fluorination can subtly alter this property, influencing solubility and binding interactions. The effect can be context-dependent; for instance, replacing a hydrogen with a fluorine can decrease lipophilicity.

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine atoms at metabolically vulnerable positions on the adamantane ring (the tertiary carbons, or bridgeheads) can block cytochrome P450-mediated hydroxylation, thereby increasing the drug's half-life.[6][7]

-

Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing target binding or cell permeability.[6]

-

Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's active site, leading to enhanced binding affinity.

The primary challenge in this field has been the development of selective and efficient methods to introduce fluorine onto the chemically robust adamantane core, particularly at the less reactive secondary positions.

Chapter 2: Synthetic Pathways to Fluorinated Adamantane Derivatives

The synthesis of fluorinated adamantanes can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method is dictated by the desired degree of fluorination, regioselectivity, and the presence of other functional groups.

Nucleophilic Fluorination: The Workhorse Method

Nucleophilic fluorination, particularly the deoxyfluorination of adamantanols, is the most common and versatile approach for synthesizing monofluorinated adamantanes. This method relies on the exceptional stability of the intermediate adamantyl cation.

Causality of the Method: The reaction proceeds via an SN1-type mechanism. The hydroxyl group of an adamantan-ol is protonated or activated by the fluorinating agent, transforming it into a good leaving group (e.g., H₂O or a sulfinate ester). Departure of this leaving group is facilitated by the formation of a highly stable tertiary carbocation at the bridgehead position of the adamantane cage. This stable cation is then readily trapped by a fluoride ion to yield the fluorinated product. The stability of this cation is key to the reaction's success and its high selectivity for the bridgehead position.

Protocol 2.1: Synthesis of 1-Fluoroadamantane from 1-Adamantanol

This protocol describes a standard laboratory procedure for the deoxyfluorination of 1-adamantanol using a modern fluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), which is known for its higher thermal stability compared to older reagents like DAST.[8]

Materials:

-

1-Adamantanol (1.0 eq)

-

Deoxo-Fluor® (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: Dissolve 1-adamantanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.2 equivalents) to the stirred solution via a dropping funnel over 15-20 minutes. [Causality Insight: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions like elimination.]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the acidic byproducts. [Safety Note: Quenching can be vigorous; perform with caution.]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is a white solid. It can be purified by sublimation (90-100°C at 12 mmHg) or by recrystallization from methanol to yield pure 1-fluoroadamantane.[9]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The ¹⁹F NMR should show a characteristic singlet for the fluorine at the bridgehead position.

Electrochemical Fluorination: A Selective Approach

Electrochemical fluorination offers a highly selective and controlled method for introducing multiple fluorine atoms onto the adamantane scaffold. By carefully controlling the oxidation potential, one can selectively target the tertiary C-H bonds.[3]

Causality of the Method: This technique involves the anodic oxidation of the adamantane substrate in a suitable electrolyte, such as Et₃N-5HF. At a specific potential, the adamantane molecule loses an electron to form a radical cation. A subsequent deprotonation and further oxidation generate the stable adamantyl cation at a bridgehead position, which is then captured by fluoride ions from the electrolyte. The key advantage is that the potential can be precisely controlled to favor mono-, di-, tri-, or even tetra-fluorination at the tertiary carbons, offering a level of control not easily achievable with chemical reagents.[3]

Table 1: Selective Electrochemical Fluorination of Adamantane

| Starting Material | Oxidation Potential (V vs. Ag/AgCl) | Major Product | Yield (%) |

| Adamantane | +2.0 | 1-Fluoroadamantane | 75 |

| 1-Fluoroadamantane | +2.2 | 1,3-Difluoroadamantane | 80 |

| 1,3-Difluoroadamantane | +2.4 | 1,3,5-Trifluoroadamantane | 70 |

| 1,3,5-Trifluoroadamantane | +2.6 | 1,3,5,7-Tetrafluoroadamantane | 65 |

Data synthesized from information presented in reference[3].

Diagram 1: Electrochemical Fluorination Workflow

This diagram illustrates the general workflow for the selective fluorination of adamantane using an electrochemical cell.

Caption: Workflow for Electrochemical Fluorination.

Synthesis of Fluorinated Adamantane Building Blocks

For drug development, it is often necessary to have functionalized fluorinated adamantanes, such as carboxylic acids or amines, which can be coupled to other molecular fragments. A common strategy involves a sequence of bridgehead hydroxylation followed by deoxyfluorination.[6]

Diagram 2: Synthetic Route to 3-Fluoroadamantane-1-carboxylic Acid

This diagram outlines the multi-step synthesis of a key functionalized building block.

Caption: Synthesis of a fluorinated building block.

This sequential approach allows for the precise installation of fluorine atoms on a pre-functionalized adamantane core, providing versatile building blocks for medicinal chemistry libraries.[6]

Chapter 3: Spectroscopic and Physicochemical Characterization

The successful synthesis of fluorinated adamantanes must be confirmed through rigorous characterization.

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for characterization.

-

¹⁹F NMR: Provides a direct and unambiguous signal for the incorporated fluorine atom(s). The chemical shift is highly sensitive to the local electronic environment.

-

¹³C NMR: The presence of a fluorine atom induces significant changes in the chemical shifts of nearby carbon atoms due to strong C-F coupling, which can be used to confirm the position of fluorination.[6]

-

¹H NMR: Similarly, protons on carbons adjacent to the fluorinated carbon will show coupling to the fluorine atom.

-

-

Physicochemical Properties: The impact of fluorination on properties relevant to drug design, such as lipophilicity (LogP) and acidity (pKa), is significant and must be experimentally determined.

Table 2: Physicochemical Properties of Adamantane Derivatives

| Compound | pKa (of COOH group) | LogP |

| Adamantane-1-carboxylic acid | ~5.0 | 2.4 |

| 3-Fluoroadamantane-1-carboxylic acid | ~4.7 | 2.2 |

| 3,5-Difluoroadamantane-1-carboxylic acid | ~4.4 | 2.0 |

| 3,5,7-Trifluoroadamantane-1-carboxylic acid | ~4.1 | 1.8 |

Data is illustrative, based on trends described in reference[6]. The electron-withdrawing fluorine atoms increase acidity (lower pKa) and tend to decrease lipophilicity.

Chapter 4: Applications in Drug Discovery and Materials Science

The unique properties of fluorinated adamantanes have led to their exploration in diverse scientific fields.

Medicinal Chemistry Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases. Potent inhibitors of sEH often feature a urea hinge that binds to the enzyme's active site, flanked by two lipophilic groups. Adamantane is an ideal group for one of these pockets.[7] Research has shown that replacing a standard adamantane group with a fluorinated adamantane can enhance metabolic stability without sacrificing potency. This strategic fluorination blocks potential sites of metabolism on the adamantane cage, leading to improved pharmacokinetic profiles, a critical step in advancing a compound from a "hit" to a viable drug candidate.[7]

Advanced Materials

Fluorinated adamantane derivatives are also valuable in materials science. Their high thermal stability and defined structure make them excellent building blocks for advanced polymers. Furthermore, they have been investigated as components of etching-resistant thin films, or photoresists, for use in advanced photolithography processes to manufacture smaller and more powerful microchips.[10]

Conclusion and Future Outlook

The discovery and development of fluorinated adamantane derivatives represent a successful fusion of classic physical organic chemistry with modern medicinal and materials science. The strategic introduction of fluorine onto the privileged adamantane scaffold provides a powerful tool for fine-tuning molecular properties to achieve desired biological or material functions. While synthetic challenges remain, particularly in achieving regioselective fluorination at non-bridgehead positions, the development of novel methods like selective electrochemical fluorination continues to expand the accessible chemical space. Future research will undoubtedly uncover new applications for these unique molecules, from novel therapeutics targeting complex diseases to next-generation high-performance materials.

References

-

Jasys, V. J., Lombardo, F., Appleton, T. A., & Volkmann, R. A. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(19), 4669-4675. [Link]

-

Fuchigami, T., et al. (2005). Selective Fluorination of Adamantanes by an Electrochemical Method. Organic Letters, 7(5), 843-846. [Link]

-

Wójtowicz, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2043. [Link]

- Okoro, K., et al. (2005). Fluorinated adamantane derivatives.

-

Stankiewicz, M., et al. (2022). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Pharmaceuticals, 15(11), 1362. [Link]

-

Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Drug Targets. [Link]

-

Mitcheltree, M. J., et al. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature. [Link]

-

Maga, P., & W. Le, J. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Medicinal Research Reviews, 30(2), 259-290. [Link]

-

Wikipedia. (2024). Adamantane. [Link]

-

ResearchGate. (n.d.). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

-

Chemiolis. (2019, July 30). Making Adamantane From Jet Fuel. YouTube. [Link]

-

Krasovska, V., et al. (2021). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 154-164. [Link]

-

ChemSynthesis. (n.d.). 1-fluoroadamantane. [Link]

-

Della-Sala, G., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jchr.org [jchr.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. 1-FLUOROADAMANTANE | 768-92-3 [chemicalbook.com]

- 10. EP1574497B1 - Fluorinated adamantane derivatives - Google Patents [patents.google.com]

The Adamantane Scaffold Reimagined: A Technical Guide to the Role of the 4,4-Difluoro moiety in Medicinal Chemistry

Abstract

The adamantane scaffold, a rigid, lipophilic, and metabolically robust diamondoid hydrocarbon, has long been a privileged structure in medicinal chemistry.[1] Its unique three-dimensional structure offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design, capable of modulating a molecule's pKa, metabolic stability, and binding affinity.[3][4] This guide explores the powerful synergy of these two pillars of medicinal chemistry in the form of the 4,4-difluoroadamantane moiety. We will provide an in-depth analysis of its physicochemical properties, its role as a versatile bioisostere, and its application in the design of next-generation therapeutics, particularly in the context of metabolic diseases.

Introduction: The Rise of a Fluorinated Diamondoid

The journey of many successful drugs from discovery to clinical use is often a story of meticulous molecular engineering. Medicinal chemists are tasked with sculpting molecules to not only interact potently and selectively with their biological target but also to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The adamantane cage has proven to be a valuable building block in this endeavor, prized for its ability to increase lipophilicity and shield adjacent functional groups from metabolic degradation.[6]

Fluorine, the most electronegative element, offers a contrasting yet complementary set of tools. Its introduction can profoundly alter electronic properties, lower the pKa of nearby basic groups, and block sites of metabolic oxidation through the strength of the C-F bond.[7] The 4,4-difluoroadamantane moiety represents a sophisticated fusion of these attributes. By replacing a methylene (-CH2-) group on the adamantane core with a difluoromethylene (-CF2-) group, chemists can fine-tune molecular properties with a degree of precision not offered by either adamantane or simple fluorination alone. This guide will illuminate the strategic advantages of this unique scaffold for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Impact of Geminal Difluorination

The introduction of two fluorine atoms at the 4-position of the adamantane ring imparts significant changes to its physicochemical profile. These alterations are central to its utility in drug design.

Lipophilicity and pKa Modulation

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. While the parent adamantane is highly lipophilic, the introduction of the polar C-F bonds in the 4,4-difluoro derivative can subtly modulate this property. The effect is context-dependent; while gem-difluorination often increases lipophilicity, the overall impact is influenced by adjacent functional groups.[8]

More predictably, the strong electron-withdrawing nature of the CF2 group can significantly influence the acidity or basicity of proximal functional groups. For instance, the pKa of a carboxylic acid attached to the 1-position of the adamantane ring is lowered upon 4,4-difluorination, making it more acidic. This is a powerful tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

| Property | Adamantane-1-carboxylic acid | 4,4-Difluoroadamantane-1-carboxylic acid | Rationale for Change |

| Predicted pKa | ~5.0 | 3.96 (Predicted)[9] | The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity. |

| Lipophilicity (LogP) | Increased | Moderated/Slightly Increased | The hydrophobic adamantane core dominates, but the polar C-F bonds can temper the overall lipophilicity increase compared to a non-fluorinated analog. |

| Metabolic Stability | High | Very High | The C-F bonds are exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes.[6] |

Metabolic Stability: Blocking the Path of Oxidation

One of the most significant advantages of the adamantane scaffold is its inherent resistance to metabolism.[1] The 4,4-difluoroadamantane moiety enhances this property even further. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By placing the CF2 group at a potential site of hydroxylation, medicinal chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved pharmacokinetic profile.[6]

Caption: Workflow for enhancing metabolic stability.

The 4,4-Difluoroadamantane Moiety as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug optimization. The 4,4-difluoroadamantane group serves as a powerful and versatile bioisostere.

Caption: Bioisosteric relationships of the CF2 group.

The gem-difluoromethylene group is often considered a bioisostere for a carbonyl group (C=O) or a gem-dimethyl group (C(CH3)2).[10] When incorporated into the adamantane scaffold, it offers distinct advantages over these other groups:

-

Replacement for gem-Dimethyl: While a gem-dimethyl group can also provide steric bulk and block metabolism, the methyl groups themselves can be susceptible to oxidation. The CF2 group provides similar steric hindrance without this liability.

-

Replacement for Carbonyl: The CF2 group can mimic the electrostatic potential of a carbonyl group, acting as a hydrogen bond acceptor. However, unlike a ketone, it is non-planar and not susceptible to reduction or other metabolic transformations common to carbonyls.

By acting as a metabolically stable, sterically demanding, and electronically unique bioisostere, the 4,4-difluoroadamantane moiety allows for the fine-tuning of a drug candidate's properties to overcome common developmental hurdles.

Applications in Drug Discovery and Development

The adamantane scaffold is a key feature in inhibitors of several enzymes implicated in metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[11][12][13][14] The introduction of the 4,4-difluoro moiety is a logical next step in the optimization of these inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in the liver and adipose tissue.[15][16] Overactivity of this enzyme is linked to obesity and insulin resistance. Many potent 11β-HSD1 inhibitors incorporate an adamantyl group to occupy a large hydrophobic pocket in the enzyme's active site.[8] However, these compounds can be subject to metabolic degradation. The use of a 4,4-difluoroadamantane group in these inhibitors is a promising strategy to enhance metabolic stability while maintaining or even improving binding affinity, leading to more effective treatments for metabolic syndrome.[17][18]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors